Phenoxyacetic acid Phenoxyacetic acid Phenoxyacetic acid appears as light tan powder or white solid. (NTP, 1992)
Phenoxyacetic acid is a monocarboxylic acid that is the O-phenyl derivative of glycolic acid. A metabolite of 2-phenoxyethanol, it is used in the manufacture of pharmaceuticals, pesticides, fungicides and dyes. It has a role as a human xenobiotic metabolite, an Aspergillus metabolite, a plant growth retardant and an allergen. It is a monocarboxylic acid and an aromatic ether. It is functionally related to a glycolic acid. It is a conjugate acid of a phenoxyacetate.
Phenoxyacetic acid is a natural product found in Aspergillus niger with data available.
Brand Name: Vulcanchem
CAS No.: 122-59-8
VCID: VC20979518
InChI: InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)
SMILES: C1=CC=C(C=C1)OCC(=O)O
Molecular Formula: C8H8O3
C6H5OCH2COOH
Molecular Weight: 152.15 g/mol

Phenoxyacetic acid

CAS No.: 122-59-8

Cat. No.: VC20979518

Molecular Formula: C8H8O3
C6H5OCH2COOH

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

Phenoxyacetic acid - 122-59-8

Specification

Description Phenoxyacetic acid appears as light tan powder or white solid. (NTP, 1992)
Phenoxyacetic acid is a monocarboxylic acid that is the O-phenyl derivative of glycolic acid. A metabolite of 2-phenoxyethanol, it is used in the manufacture of pharmaceuticals, pesticides, fungicides and dyes. It has a role as a human xenobiotic metabolite, an Aspergillus metabolite, a plant growth retardant and an allergen. It is a monocarboxylic acid and an aromatic ether. It is functionally related to a glycolic acid. It is a conjugate acid of a phenoxyacetate.
Phenoxyacetic acid is a natural product found in Aspergillus niger with data available.
CAS No. 122-59-8
Molecular Formula C8H8O3
C6H5OCH2COOH
Molecular Weight 152.15 g/mol
IUPAC Name 2-phenoxyacetic acid
Standard InChI InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)
Standard InChI Key LCPDWSOZIOUXRV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCC(=O)O
Canonical SMILES C1=CC=C(C=C1)OCC(=O)O
Boiling Point 545 °F at 760 mmHg (Decomposes) (NTP, 1992)
285.00 °C. @ 760.00 mm Hg
Melting Point 208 to 212 °F (NTP, 1992)
98 - 99 °C

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